5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one
Description
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-amino-1-(3,3-dimethylbutyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-11(2,3)6-7-13-8-9(12)4-5-10(13)14/h4-5,8H,6-7,12H2,1-3H3 |
InChI Key |
OGGGXUKBISLNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis typically begins with 4-dialkylaminotetrahydropyridinylidene salts or related heterocyclic intermediates, which are versatile building blocks for constructing the dihydropyridin-2-one core. These salts are prepared via alkylation or condensation reactions involving pyridine derivatives and amines, often under basic conditions.
Key Reaction Steps
The main synthetic pathway involves the following steps:
Deprotonation and Hydrolysis of Tetrahydropyridinylidene Salts:
The salts are deprotonated using strong bases such as potassium hydroxide (KOH), leading to the formation of reactive ketone intermediates (e.g., dihydropyridone derivatives). This step is crucial for activating the molecule for subsequent reactions.Condensation with 3,3-Dimethylbutyl Derivatives:
The activated intermediates undergo condensation with suitable aldehydes or ketones bearing the 3,3-dimethylbutyl group. This step often involves the formation of iminium ions or enamine intermediates, which then cyclize to form the dihydropyridin-2-one ring system.Amination and Functionalization:
The amino group at position 5 is introduced via nucleophilic substitution or amidation reactions, often facilitated by reagents like ammonia or amines under mild conditions.Purification:
Final products are purified through recrystallization, chromatography, or both, to achieve high purity suitable for characterization and application.
Representative Reaction Scheme
[Precursor] + (3,3-Dimethylbutyl) aldehyde/ketone → Deprotonation → Condensation → Cyclization → Amination → Purification → 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one
Specific Laboratory Protocols
Deprotonation and Hydrolysis
Condensation with Aldehydes
- Introduce the aldehyde bearing the 3,3-dimethylbutyl group into the reaction mixture.
- Adjust pH to mildly alkaline (pH 8–9) to facilitate nucleophilic attack.
- Stir at room temperature or slightly elevated temperatures (25–40°C) for 24–48 hours.
Cyclization and Amination
- The intermediate undergoes intramolecular cyclization, forming the dihydropyridin-2-one core.
- The amino group is introduced via ammonia or primary amines, often under reflux conditions for 12–24 hours.
Purification and Characterization
- Recrystallize the crude product from suitable solvents such as ethanol or ethyl acetate.
- Confirm structure via NMR, IR, and mass spectrometry.
Data Table Summarizing Reaction Conditions and Yields
| Step | Reagents | Conditions | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrolysis | KOH in ethanol | Room temperature | 4–7 days | 85–90 | Converts salts to dihydropyridone intermediates |
| Condensation | Aldehyde + base | pH 8–9, 25–40°C | 24–48 hours | 70–80 | Formation of iminium/enamine intermediates |
| Cyclization & Amination | NH3 or amines | Reflux | 12–24 hours | 65–75 | Final heterocycle formation |
Industrial-Scale Synthesis Considerations
For large-scale production, process optimization involves:
- Using continuous flow reactors to enhance control over reaction parameters.
- Employing catalysts or solvents that promote higher yields and purity.
- Implementing advanced purification techniques like preparative chromatography or recrystallization.
Mechanistic Insights and Reaction Pathways
The synthesis hinges on the nucleophilic attack of the deprotonated heterocyclic precursor on aldehyde or ketone electrophiles, followed by intramolecular cyclization to form the dihydropyridin-2-one ring. The amino group at position 5 is introduced either via direct amination or through subsequent substitution reactions, depending on the specific route.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions may introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Scientific Research Applications of 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one
This compound is a heterocyclic compound with a unique structure, including an amino group and a dimethylbutyl substituent, that is utilized in diverse scientific research applications. This compound, with the molecular formula and a molecular weight of 194.27 g/mol, is known by its IUPAC name, 5-amino-1-(3,3-dimethylbutyl)pyridin-2-one.
Applications
This compound serves as a versatile building block in chemistry for synthesizing complex heterocyclic compounds. It is also valuable in biology for studying enzyme interactions and as a potential inhibitor for specific biological pathways. Furthermore, it exhibits potential therapeutic applications in medicine, including use as an anti-inflammatory or anticancer agent. In industry, it is used in developing new materials with specific properties, such as polymers or coatings.
This compound can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution. These reactions require controlled temperatures and pH levels to ensure the desired outcomes. The products of these reactions vary depending on the specific reagents and conditions used; oxidation may yield ketone or aldehyde derivatives, while substitution reactions may introduce new functional groups.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino-substituted pyridines and pyridinones, such as:
- 5-Amino-1-(3,3-dimethylbutyl)pyridin-2(1h)-one
- 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-thione
Uniqueness
What sets 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one apart is its specific substitution pattern and the presence of both an amino group and a dimethylbutyl group. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H18N2O
- Molecular Weight : 194.27 g/mol
- IUPAC Name : 5-amino-1-(3,3-dimethylbutyl)pyridin-2-one
- Structure : The compound features an amino group and a dimethylbutyl substituent, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, effectively blocking their activity. This can influence critical cellular pathways involved in growth and differentiation.
- Signal Transduction Modulation : It may alter signal transduction pathways that play a role in cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its potential to inhibit the growth of cancer cells through:
- Induction of apoptosis in various cancer cell lines.
- Inhibition of tumor growth in animal models.
A study highlighted the compound's effectiveness against specific types of tumors, suggesting it could serve as a lead compound for developing novel anticancer agents.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting the activation of NF-kB signaling pathway.
These effects could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| In Vitro Study on Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in breast and lung cancer cells. | Suggests potential use as an anticancer agent. |
| Animal Model Study | Showed reduced tumor size in xenograft models treated with the compound. | Supports further investigation into therapeutic applications. |
| Inflammation Model Study | Reduced levels of TNF-alpha and IL-6 in treated mice. | Indicates potential for treating inflammatory conditions. |
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to understand its unique biological profile:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 5-Amino-1-(3,3-dimethylbutyl)pyridin-2(1H)-one | Similar pyridine structure | Moderate anticancer activity |
| 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-thione | Contains thione instead of ketone | Lower anti-inflammatory effects |
This comparison highlights the distinct properties of this compound that may enhance its therapeutic potential.
Q & A
Q. How can researchers optimize the synthesis of 5-Amino-1-(3,3-dimethylbutyl)-1,2-dihydropyridin-2-one to improve yield and purity?
Methodological Answer: Synthesis optimization requires a stepwise approach:
- Precursor Selection : Use acetonitrile derivatives (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) as key intermediates, as demonstrated in analogous dihydropyridine syntheses .
- Reaction Conditions : Employ 1,4-dioxane as a solvent with triethylamine to stabilize reactive intermediates, based on protocols for structurally similar compounds .
- Purification : Use gradient elution in reverse-phase HPLC with a pH 6.5 ammonium acetate buffer (15.4 g/L in water, adjusted with acetic acid) to isolate the compound .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : Assign peaks using - and -NMR to confirm the dihydropyridinone core and substituents (e.g., 3,3-dimethylbutyl group).
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]) and fragmentation patterns.
- HPLC Validation : Monitor purity (>98%) using the buffer system described in pharmacopeial standards .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Design accelerated stability studies:
- Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- Light Exposure : Use ICH Q1B guidelines to test photostability under UV-vis irradiation.
- pH-Dependent Stability : Evaluate solubility and decomposition in buffers ranging from pH 3–9, noting hydrolytic susceptibility of the dihydropyridinone ring .
Q. What are common impurities observed during synthesis, and how can they be quantified?
Methodological Answer: Typical impurities include:
- Unreacted Precursors : Detectable via HPLC retention time matching.
- Oxidation Byproducts : Monitor for pyridine ring aromatization using UV spectroscopy at 254 nm.
- Residual Solvents : Quantify using GC-MS with reference to ICH Q3C limits, as per pharmacopeial guidelines .
Q. Which spectroscopic databases or computational tools aid in structural assignment?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to simulate NMR chemical shifts and IR spectra for comparison with experimental data .
- Cambridge Structural Database (CSD) : Compare bond lengths/angles with crystallized analogs (e.g., 2-aminopyridinium derivatives) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Electrostatic Potential Mapping : Calculate Fukui indices to identify nucleophilic sites (e.g., the amino group or carbonyl oxygen).
- Transition State Modeling : Use B3LYP/6-31G(d) basis sets to model reaction pathways, as applied to aminoimidazodipyridine systems .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate reactions in aprotic solvents like acetonitrile .
Q. What mechanistic insights explain contradictory data in cyclization reactions involving this compound?
Methodological Answer: Contradictions may arise from:
- Steric Effects : The 3,3-dimethylbutyl group hinders intramolecular cyclization; confirm via kinetic studies comparing substituent sizes.
- Catalytic Influence : Test transition-metal catalysts (e.g., Pd/Cu) to bypass energy barriers, as seen in pyrimidin-6-olate syntheses .
- Isotopic Labeling : Use -labeled amino groups to trace reaction pathways via - HMBC NMR .
Q. How can researchers design analogs to probe structure-activity relationships (SAR) for biological targets?
Methodological Answer:
- Bioisosteric Replacement : Substitute the 3,3-dimethylbutyl group with tert-butyl or cyclohexyl to assess steric tolerance.
- Functional Group Modulation : Introduce electron-withdrawing groups (e.g., -NO) at the 5-amino position to study electronic effects on binding affinity.
- In Silico Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina, prioritizing compounds with ΔG < -8 kcal/mol .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Batch-to-Batch Comparison : Use principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches.
- Crystallographic Validation : Recrystallize the compound from ethanol/water mixtures and compare unit cell parameters with literature analogs .
- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort UV-vis or NMR readings .
Q. How can researchers validate hypothetical metabolic pathways of this compound in vitro?
Methodological Answer:
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactors; analyze metabolites via UPLC-QTOF-MS.
- CYP450 Inhibition Studies : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential.
- Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic intermediates formed during oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
